molecular formula C15H17ClF3N3O3S B2550411 N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-3,3,3-trifluoro-N-methylpropane-1-sulfonamide CAS No. 2380086-80-4

N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-3,3,3-trifluoro-N-methylpropane-1-sulfonamide

Cat. No.: B2550411
CAS No.: 2380086-80-4
M. Wt: 411.82
InChI Key: JTWVURUJHPBNRR-UHFFFAOYSA-N
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Description

N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-3,3,3-trifluoro-N-methylpropane-1-sulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazole ring, an azetidine ring, and a trifluoromethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-3,3,3-trifluoro-N-methylpropane-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the reaction of 5-chloro-2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-3,3,3-trifluoro-N-methylpropane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-3,3,3-trifluoro-N-methylpropane-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-3,3,3-trifluoro-N-methylpropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-3,3,3-trifluoro-N-methylpropane-1-sulfonamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-3,3,3-trifluoro-N-methylpropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClF3N3O3S/c1-21(26(23,24)5-4-15(17,18)19)11-7-22(8-11)9-13-12-6-10(16)2-3-14(12)25-20-13/h2-3,6,11H,4-5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWVURUJHPBNRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)CC2=NOC3=C2C=C(C=C3)Cl)S(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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